4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-31-17-10-8-16(9-11-17)29-25(30)21-7-5-4-6-20(21)22(27-29)24-26-23(28-34-24)15-12-18(32-2)14-19(13-15)33-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGWLKJDGURYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one , a derivative of phthalazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.46 g/mol. The structure features a phthalazinone core substituted with oxadiazole and methoxyphenyl groups, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific studies and findings related to its biological effects.
Cytotoxicity Studies
-
Cell Lines Tested : The compound has been tested against several cancer cell lines, including:
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- IC50 Values : In a study evaluating the cytotoxic effects using the MTT assay, the compound demonstrated IC50 values below 100 µM for HCT-116 and HeLa cell lines, indicating potent cytotoxic activity. For instance:
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Apoptosis Induction : Treatment with the compound leads to increased caspase activity, indicating apoptosis in treated cells. This was evidenced by morphological changes typical of apoptotic cells, such as shrinkage and detachment from the culture surface .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the S-phase, preventing further proliferation of cancer cells. Flow cytometry analysis showed a significant accumulation of cells in the sub-G1 phase after treatment .
Comparative Analysis with Other Compounds
A comparative study involving other phthalazine derivatives revealed that this specific compound exhibited superior cytotoxicity compared to several analogs. The following table summarizes the IC50 values of various compounds tested against HCT-116 cells:
| Compound Name | IC50 (µM) |
|---|---|
| 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-... | 36 |
| Other Phthalazine Derivative A | 69 |
| Other Phthalazine Derivative B | 120 |
| Reference Drug (Cisplatin) | 10 |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a VEGFR2 inhibitor. A notable case study reported that treatment with this phthalazine derivative resulted in a binding energy of −10.66 kcal/mol to VEGFR2, suggesting strong interactions with key amino acids involved in angiogenesis . Additionally, it was found to induce apoptosis effectively in HCT-116 cells by increasing the expression of pro-apoptotic factors.
Scientific Research Applications
Anticancer Activity
Phthalazinone derivatives have been reported to exhibit significant anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa and HCT-116. For example, studies have shown that certain phthalazinone derivatives display IC50 values below 10 µM against these cell lines, indicating potent cytotoxic effects . This suggests that 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one may also possess similar anticancer activity.
Antiviral Activity
Oxadiazole derivatives have demonstrated antiviral properties against various RNA viruses. Given the structural similarities to other oxadiazole compounds known for their antiviral effects, it is plausible that this phthalazinone derivative could exhibit similar activity against viral infections .
Antidiabetic and Anti-inflammatory Effects
Phthalazinones have been explored for their potential in managing diabetes and inflammation. The presence of specific substituents on the phthalazinone core can enhance its interaction with targets involved in glucose metabolism and inflammatory pathways . This compound’s unique structure may allow it to modulate these biological processes effectively.
Case Study 1: Synthesis and Evaluation
A study focusing on the synthesis of phthalazinone derivatives revealed that modifications in the oxadiazole ring could significantly affect biological activity. Compounds synthesized with various substituents showed varying degrees of cytotoxicity against cancer cell lines, reinforcing the notion that structural variations can lead to enhanced efficacy .
Case Study 2: Hybridization Strategy
Research employing a molecular hybridization approach has yielded promising results where phthalazinone derivatives were combined with other bioactive molecules. This strategy aimed to create hybrids with improved pharmacological profiles, including reduced side effects and enhanced selectivity against cancer cells . The compound may benefit from similar hybridization strategies to improve its therapeutic index.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects: Methoxy Groups: The target compound’s 3,5-dimethoxy and 4-methoxy substituents likely improve solubility and electronic properties compared to brominated analogs (e.g., ), which are more lipophilic . Bromine vs.
Biological Activity :
- Triazolone and oxadiazole derivatives () exhibit antimicrobial and antitumor activities, suggesting the target compound may share similar mechanisms .
- The absence of a thiazole or triazole moiety (cf. ) may limit kinase inhibition but enhance selectivity for other targets .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related oxadiazole-phthalazinones, such as cyclocondensation of oxadiazole precursors with phthalide derivatives .
Q & A
Q. What are optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound’s synthesis likely involves multi-step heterocyclic coupling. A validated approach for analogous phthalazinones uses phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux (2 hours, steam bath), followed by ice-water quenching to isolate intermediates. Yields depend on stoichiometry (e.g., 1:1 molar ratio of starting material to PCl₅) and recrystallization solvents (e.g., ethanol for gray crystalline products). For example, similar protocols achieved ~85% yields for chlorinated derivatives .
Q. Which spectroscopic techniques are critical for structural validation?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy groups at 3,5-positions on phenyl rings).
- X-ray crystallography : For absolute configuration determination, as seen in related azetidinone derivatives .
- FT-IR : To track functional groups (e.g., C=O stretches near 1680 cm⁻¹ in phthalazinones) .
Q. How can solubility and stability be assessed under experimental conditions?
Use potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, acetone) with tetrabutylammonium hydroxide (TBAH). Measure half-neutralization potentials (HNPs) to calculate pKa values, which correlate with solubility. For example, triazole derivatives showed pKa ranges of 8.2–10.5 in aprotic solvents .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly in aromatic regions.
- Computational validation : Compare experimental IR/UV spectra with DFT-calculated vibrational modes or electronic transitions.
- X-ray diffraction : Resolve ambiguities in regiochemistry, as demonstrated for isoxazolidine analogs .
Q. What mechanistic insights explain reactivity in cross-coupling or cyclization steps?
- Intermediate trapping : Identify transient species (e.g., chlorophthalazines) via LC-MS during POCl₃/PCl₅ reactions .
- Kinetic studies : Monitor reaction progress using in situ FT-IR to optimize time-temperature profiles for oxadiazole formation.
Q. How to design assays for evaluating biological activity (e.g., enzyme inhibition)?
- Molecular docking : Model interactions with target proteins (e.g., kinases) using the compound’s X-ray structure.
- In vitro screening : Prioritize assays based on structural analogs (e.g., triazoles with anti-microbial activity ).
Q. What strategies mitigate decomposition during long-term storage?
- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds.
- Lyophilization : Preserve hygroscopic compounds in anhydrous conditions (store at -20°C in sealed vials with desiccants) .
Methodological Considerations
- Synthetic Optimization : Balance POCl₃/PCl₅ ratios to minimize side reactions (e.g., over-chlorination) .
- Analytical Workflows : Combine HPLC purity checks (>95%) with elemental analysis for batch consistency.
- Data Interpretation : Cross-reference HNPs from titrations with computational pKa predictions to validate acidity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
